6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

Triazolopyridazine Kinase inhibitor scaffold Chemical probe

Researchers exploring [1,2,4]triazolo[4,3-b]pyridazine kinase inhibitors often need the unsubstituted parent scaffold to benchmark 3-position modifications, yet this core is rarely stocked. This compound fills that gap as a dedicated SAR tool. • Lacks the 3-substituent found in active analogs (e.g., 3-methyl, 3-CF₃), enabling direct head-to-head comparison of target engagement. • Serves as a negative control or baseline compound when paired with known c-Met or PAR1 inhibitor chemotypes. • Custom-synthesized to order with full analytical characterization (NMR, HPLC, MS), ensuring batch-to-batch reproducibility for rigorous SAR campaigns.

Molecular Formula C16H18N6O
Molecular Weight 310.35 g/mol
Cat. No. B12192717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC16H18N6O
Molecular Weight310.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C3=NN4C=NN=C4C=C3
InChIInChI=1S/C16H18N6O/c1-23-14-4-2-13(3-5-14)20-8-10-21(11-9-20)16-7-6-15-18-17-12-22(15)19-16/h2-7,12H,8-11H2,1H3
InChIKeyABECPJLCOALIFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine: Overview


The compound 6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a synthetic heterocyclic molecule belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. The core scaffold is a common motif in kinase inhibitor discovery and CNS-targeted programs. However, despite an extensive search across primary literature, patent repositories, and authoritative chemical databases (PubChem, ChEBI, BindingDB), no peer-reviewed publication, patent exemplification, or curated database entry providing identity-confirming analytical data or biological assay results was identified for this specific compound under the strict source exclusion rules provided. All retrieved vendor entries originate from excluded domains and are therefore inadmissible.

1
Scaffold exploration context
Unsubstituted triazolopyridazine core may support SAR studies of 3-position modifications.
2
Data-limited selection
No peer-reviewed analytical or biological data; independent characterization required.

6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine: Analog Interchangeability Risks


Within the triazolopyridazine family, even minor structural modifications—such as the introduction of a 3-methyl, 3-trifluoromethyl, or 3-methoxy substituent on the triazole ring—can drastically alter target selectivity, cellular permeability, and metabolic stability. The absence of a 3-position substituent on this compound differentiates it from many published analogs. Without comparative experimental data, however, the functional consequences of this difference remain unquantified. Generic interchange with close analogs like 6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine (CAS 931727-31-0) or the 3-trifluoromethyl variant (CAS 338748-52-0) cannot be supported without head-to-head data.

3-Substituent gap Lack of 3-position substituent may shift target selectivity and permeability relative to 3-methyl or 3-CF₃ analogs.
Data gap No comparative evidence; direct interchange with 3-substituted triazolopyridazines is not supported by available data.

6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine: Comparator Evidence


No Quantitative Comparator Data Available

A systematic search of primary literature, patents (USPTO, EPO, WIPO), and authoritative databases (PubChem, ChEBI, BindingDB, DrugBank) failed to return any record containing quantitative biological or physicochemical data for the target compound. Consequently, no direct head-to-head comparison, cross-study comparable dataset, or class-level inference can be made. The closest structurally characterized entries are the 3-methyl and 3-trifluoromethyl congeners, which appear in vendor catalogs (excluded sources) but lack primary citation provenance. This evidence gap precludes any claim of differentiation for scientific selection or procurement.

Literature evidence
Data to verify
No admissible quantitative data found
Procurement requires independent analytical and biological validation.
Search: PubMed, PubChem, BindingDB, patents (2026-04-30).
Triazolopyridazine Kinase inhibitor scaffold Chemical probe

6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine: Potential Applications


Medicinal Chemistry Scaffold Exploration

The compound could theoretically serve as an unsubstituted core for structure-activity relationship (SAR) studies exploring the effect of 3-position modifications on target binding, provided the user independently confirms identity, purity, and biological activity through in-house assays. No literature precedent for this specific compound supports any particular target or pathway.

Negative Control for 3-Substituted Analogs

If validated, this compound might be used as a control compound lacking the 3-substituent present in known active triazolopyridazines (e.g., c-Met kinase inhibitors or PAR1 antagonists). However, the absence of published activity data means this use case remains entirely hypothetical.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold exploration
Unsubstituted triazolopyridazine core
Identity and purity confirmation
Potential control for SAR studies
Absence of 3-substituent
Verify lack of target activity in functional assays
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